molecular formula C72H132O30 B12067392 Hexakis(2,3,6-tri-O-ethyl)-alpha-cyclodextrin

Hexakis(2,3,6-tri-O-ethyl)-alpha-cyclodextrin

Cat. No.: B12067392
M. Wt: 1477.8 g/mol
InChI Key: UGUMURBXJADHPE-UHFFFAOYSA-N
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Description

  • Hexakis(2,3,6-tri-O-ethyl)-α-cyclodextrin (abbreviated as Et₆αCD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds.
  • Cyclodextrins are toroidal-shaped molecules with a hydrophilic outer surface and a hydrophobic cavity inside.
  • Et₆αCD is particularly interesting due to its unique structure, which results from the ethyl substituents on the glucose units.
  • Preparation Methods

    • Et₆αCD can be synthesized through chemical modification of natural α-cyclodextrin.
    • Common synthetic routes include:
      • Ethylation of α-cyclodextrin using ethyl halides or ethyl sulfate.
      • Acid-catalyzed reaction of α-cyclodextrin with ethanol.
    • Industrial production methods involve large-scale enzymatic or chemical reactions.
  • Chemical Reactions Analysis

    • Et₆αCD undergoes various chemical reactions:

        Inclusion Complex Formation: Et₆αCD forms host-guest complexes with hydrophobic molecules, encapsulating them within its cavity.

        Substitution Reactions: Ethyl groups can be selectively replaced by other functional groups.

        Hydrolysis: Et₆αCD can be hydrolyzed to yield α-cyclodextrin.

    • Common reagents include alkyl halides, acids, and enzymes.
    • Major products include inclusion complexes with drugs, dyes, and other organic molecules.
  • Scientific Research Applications

      Pharmaceuticals: Et₆αCD enhances drug solubility and bioavailability by forming inclusion complexes with poorly soluble drugs.

      Chemical Separations: Used in chromatography and capillary electrophoresis.

      Flavor and Fragrance Industry: Et₆αCD stabilizes volatile compounds.

      Environmental Remediation: Removes organic pollutants from water.

      Biotechnology: Et₆αCD influences enzyme activity and protein stability.

  • Mechanism of Action

    • Et₆αCD’s mechanism lies in its ability to form inclusion complexes.
    • It encapsulates hydrophobic molecules, altering their physicochemical properties.
    • Molecular targets include drugs, pollutants, and biomolecules.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C72H132O30

    Molecular Weight

    1477.8 g/mol

    IUPAC Name

    31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane

    InChI

    InChI=1S/C72H132O30/c1-19-73-37-43-49-55(79-25-7)61(85-31-13)67(91-43)98-50-44(38-74-20-2)93-69(63(87-33-15)56(50)80-26-8)100-52-46(40-76-22-4)95-71(65(89-35-17)58(52)82-28-10)102-54-48(42-78-24-6)96-72(66(90-36-18)60(54)84-30-12)101-53-47(41-77-23-5)94-70(64(88-34-16)59(53)83-29-11)99-51-45(39-75-21-3)92-68(97-49)62(86-32-14)57(51)81-27-9/h43-72H,19-42H2,1-18H3

    InChI Key

    UGUMURBXJADHPE-UHFFFAOYSA-N

    Canonical SMILES

    CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(O2)C(C7OCC)OCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC

    Origin of Product

    United States

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